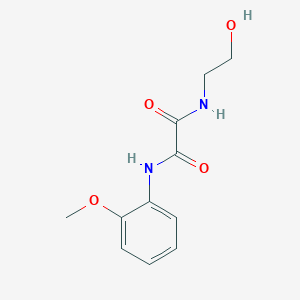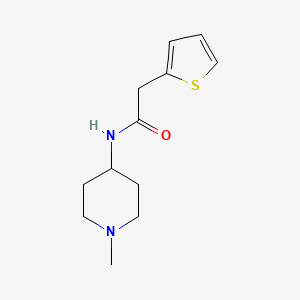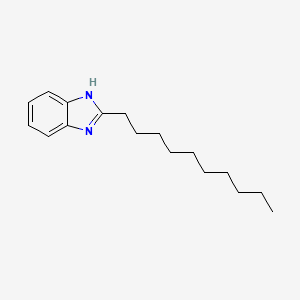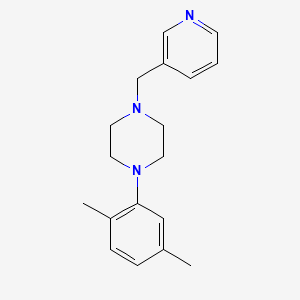
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide, commonly known as HEDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA belongs to the class of amides and is widely used in the synthesis of polymers, coatings, and adhesives.
Applications De Recherche Scientifique
HEDMA has been extensively studied for its potential applications in various fields, including biomedical, pharmaceutical, and materials science. In biomedical research, HEDMA has been used as a building block for the synthesis of polymeric drug delivery systems, such as micelles and nanoparticles. These drug delivery systems have shown promising results in targeted drug delivery and sustained drug release. In pharmaceutical research, HEDMA has been used as a key component in the synthesis of various drugs, including antihypertensive and anti-inflammatory agents. In materials science, HEDMA has been used as a monomer in the synthesis of various polymers, coatings, and adhesives, which have shown excellent mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of HEDMA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. HEDMA has a hydroxyl group and an amide group, which can form hydrogen bonds with the target molecules, leading to the formation of stable complexes. These complexes can then interact with the target molecules, leading to the desired biological or chemical effects.
Biochemical and Physiological Effects
HEDMA has been shown to exhibit various biochemical and physiological effects, depending on its application. In drug delivery systems, HEDMA-based micelles and nanoparticles have shown excellent biocompatibility and low toxicity, making them suitable for biomedical applications. In pharmaceutical research, HEDMA-based drugs have shown promising results in the treatment of hypertension and inflammation. In materials science, HEDMA-based polymers, coatings, and adhesives have shown excellent mechanical and chemical properties, making them suitable for various industrial applications.
Avantages Et Limitations Des Expériences En Laboratoire
HEDMA has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its high cost and limited availability. Moreover, HEDMA is highly reactive and can be hazardous if not handled properly, requiring special precautions during lab experiments.
Orientations Futures
There are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives with improved mechanical and chemical properties. Moreover, the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities is another promising direction. Furthermore, the investigation of the mechanism of action of HEDMA and its interaction with target molecules can provide valuable insights into its potential applications in various fields.
Conclusion
In conclusion, HEDMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA can be synthesized through a multi-step process and has been extensively studied for its potential applications in biomedical, pharmaceutical, and materials science research. HEDMA exhibits various biochemical and physiological effects, depending on its application, and has several advantages and limitations for lab experiments. Finally, there are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives, as well as the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities.
Méthodes De Synthèse
HEDMA can be synthesized through a multi-step process involving the reaction of 2-hydroxyethylamine with 2-methoxyphenylacetic acid, followed by the coupling reaction with phosgene. The resulting HEDMA can be purified through various methods, including distillation, crystallization, and chromatography.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-5-3-2-4-8(9)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLWKQQPNSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)





![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)